N-(2-methoxy-5-methylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(2-Methoxy-5-methylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative characterized by a methoxy-methylphenyl acetamide backbone and a 1,2,4-triazole ring substituted with a 4-methylphenyl group and a pyridin-4-yl moiety. This compound belongs to a class of molecules studied for their structural diversity and bioactivity, particularly in medicinal chemistry .
Properties
Molecular Formula |
C24H23N5O2S |
|---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-[[4-(4-methylphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C24H23N5O2S/c1-16-4-7-19(8-5-16)29-23(18-10-12-25-13-11-18)27-28-24(29)32-15-22(30)26-20-14-17(2)6-9-21(20)31-3/h4-14H,15H2,1-3H3,(H,26,30) |
InChI Key |
JLFUOEBWWCNGHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=C(C=CC(=C3)C)OC)C4=CC=NC=C4 |
Origin of Product |
United States |
Preparation Methods
Thiosemicarbazide Cyclization
A widely adopted method involves refluxing acyl thiosemicarbazides in basic media to induce cyclocondensation. For the target compound:
-
4-(4-Methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thione is synthesized by heating 1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-acyl thiosemicarbazide with 5% NaOH under reflux for 4 hours.
-
Acidification with 6 N HCl precipitates the triazole-3-thione intermediate (Yield: 70–85%).
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | 5% NaOH (aqueous) |
| Temperature | Reflux (100°C) |
| Time | 4 hours |
| Workup | Acidification to pH 2–3 |
Functionalization of the Triazole Core
The sulfanyl acetamide side chain is introduced via nucleophilic substitution.
Sulfanyl Acetamide Coupling
The triazole-3-thione intermediate reacts with 2-chloro-N-(2-methoxy-5-methylphenyl)acetamide in anhydrous acetone under reflux:
-
Mechanism : Thiolate anion (generated via deprotonation by K₂CO₃) attacks the α-carbon of the chloroacetamide.
-
Conditions :
Purification : The crude product is filtered, and the filtrate is evaporated. Recrystallization from ethanol yields the target compound (Yield: 85–92%).
Synthesis of Key Intermediates
N-(2-Methoxy-5-methylphenyl)acetamide
This intermediate is synthesized via acetylation of 2-methoxy-5-methylaniline :
-
2-Methoxy-5-methylaniline reacts with acetyl chloride in dichloromethane at 0–5°C.
-
Workup : Neutralization with NaHCO₃, extraction, and solvent evaporation (Yield: 88–95%).
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₃NO₂ |
| Molecular Weight | 179.22 g/mol |
| Boiling Point | 309.2°C at 760 mmHg |
2-Chloro-N-(2-methoxy-5-methylphenyl)acetamide
Prepared by chlorination of N-(2-methoxy-5-methylphenyl)acetamide using thionyl chloride (SOCl₂) in dry DMF:
-
Conditions : SOCl₂ (1.2 equiv), DMF (catalytic), 60°C, 2 hours.
-
Yield : 78–82% after column chromatography (hexane:ethyl acetate, 7:3).
Alternative Synthetic Routes
One-Pot Assembly
A streamlined approach combines triazole formation and sulfanyl acetamide coupling in a single reactor:
-
Step 1 : Cyclize acyl thiosemicarbazide in NaOH (5%) to form triazole-3-thione.
-
Step 2 : Without isolation, add 2-chloro-N-(2-methoxy-5-methylphenyl)acetamide and K₂CO₃.
Optimization and Challenges
Solvent Selection
Base Influence
Temperature Control
Analytical Characterization
Final product validation employs:
-
¹H NMR : Key signals include:
Yield Comparison Across Methods
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the triazole ring or the pyridine ring, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, N-(2-methoxy-5-methylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmaceutical agent. Its triazole moiety is known for its biological activity, including antimicrobial, antifungal, and anticancer properties. Research is ongoing to explore its efficacy and safety in various therapeutic contexts.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of N-(2-methoxy-5-methylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Comparisons
The compound shares a core structure with several analogs, differing in substituents on the phenyl, triazole, and pyridine rings. Key structural variations and their implications are summarized below:
Key Observations :
- Phenyl Substitution : The 2-methoxy-5-methylphenyl group in the target compound provides steric and electronic effects distinct from 4-methoxyphenyl () or nitrophenyl () analogs.
- Triazole Modifications : Ethyl or phenyl groups at the 4-position of the triazole (e.g., ) alter ring stability and interaction with enzymes or receptors .
- Pyridine Orientation : Pyridin-4-yl (target compound) vs. pyridin-3-yl () affects binding orientation in biological systems .
Physicochemical Properties
- NMR Analysis : Substituents on the triazole ring (e.g., methyl, ethyl, phenyl) cause distinct chemical shifts in regions A (δ 29–36 ppm) and B (δ 39–44 ppm) ().
- IR Spectroscopy : C=O stretches (1669–1670 cm⁻¹) and C-S vibrations (680–690 cm⁻¹) are consistent across analogs ().
- Melting Points : Higher melting points (e.g., 273°C for nitrophenyl derivative in ) correlate with nitro groups enhancing crystallinity .
Biological Activity
N-(2-methoxy-5-methylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound notable for its diverse biological activities. This compound belongs to the class of triazole derivatives, which are recognized for their potential therapeutic applications, including antimicrobial and anticancer properties. The structural features of this compound, including the methoxy-substituted methylphenyl group and the triazole ring, contribute significantly to its biological efficacy.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure incorporates various functional groups that enhance its interaction with biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its efficacy against a range of pathogens, including bacteria and fungi. The mechanism of action is believed to involve the inhibition of specific enzymes or receptors within microbial cells, leading to disrupted metabolic processes.
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibitory | |
| Escherichia coli | Moderate activity | |
| Candida albicans | Effective at higher concentrations |
Anticancer Activity
The compound has also been investigated for its potential anticancer effects. Studies have shown that it can induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and modulation of cell cycle regulators.
In a study evaluating its effects on human breast cancer cells (MCF-7), the compound demonstrated an IC50 value indicating significant cytotoxicity:
This suggests that the compound effectively inhibits cell proliferation in this cancer model.
The biological activity of this compound may be attributed to its ability to interact with metal ions in enzyme active sites due to the presence of the triazole ring. This interaction can influence enzymatic activity and metabolic pathways critical for pathogen survival and cancer cell proliferation.
Case Studies
Several case studies have highlighted the compound's potential in medicinal applications:
- Antimicrobial Efficacy : A study conducted on various bacterial strains showed that the compound inhibited growth in a dose-dependent manner. The highest efficacy was observed against Gram-positive bacteria.
- Cancer Cell Line Studies : In vitro tests on multiple cancer cell lines revealed that the compound not only inhibited cell growth but also induced apoptosis through mitochondrial pathways.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing N-(2-methoxy-5-methylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide?
- Methodology : Synthesis involves multi-step reactions, including triazole ring formation via cyclization of thiosemicarbazides (e.g., using isonicotinohydrazide and substituted isothiocyanates) and subsequent coupling with 2-chloroacetamide derivatives. Key steps:
- Triazole formation : Reflux in ethanol with NaOH/HCl for cyclization .
- Sulfanyl-acetamide coupling : Use of 2-chloroacetonitrile in DMF under basic conditions (e.g., K₂CO₃) at 60–80°C .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol/water mixtures .
- Critical parameters : Temperature control (±2°C), solvent polarity (DMF for solubility), and stoichiometric ratios (1:1.2 for thiol:chloroacetonitrile) to minimize by-products like disulfides .
Q. How is the structural integrity of this compound validated post-synthesis?
- Analytical techniques :
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; pyridinyl protons as doublets at δ 8.5–8.7 ppm) .
- HPLC : Purity >98% using C18 columns (acetonitrile/water gradient, UV detection at 254 nm) .
- X-ray crystallography : SHELXL refinement (CCDC deposition) resolves bond lengths/angles (e.g., S–C bond ~1.8 Å; triazole ring planarity) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological targets of this compound?
- Approach :
- Derivatization : Modify substituents (e.g., methoxy → ethoxy; pyridinyl → quinolinyl) to assess impact on bioactivity .
- Assays : Enzymatic inhibition (e.g., kinase/receptor binding IC₅₀) and cellular viability (MTT assays) in disease models .
- Computational modeling : AutoDock Vina for docking into active sites (e.g., EGFR kinase; ΔG < −8 kcal/mol suggests strong binding) .
Q. How should researchers address contradictions in reported biological activity data (e.g., variable IC₅₀ values across studies)?
- Troubleshooting steps :
- Standardize assays : Use identical cell lines (e.g., HepG2 vs. HEK293) and controls (e.g., DMSO concentration ≤0.1%) .
- Solubility checks : Pre-dissolve in DMSO followed by dilution in culture media; confirm stability via LC-MS over 24h .
- Batch variability : Compare NMR spectra of compound batches to rule out degradation (e.g., hydrolysis of acetamide group) .
Q. What computational strategies are recommended to predict target interactions and metabolite pathways?
- Tools :
- Molecular dynamics (MD) : GROMACS for simulating ligand-receptor complexes (50 ns trajectories; RMSD <2 Å indicates stability) .
- ADMET prediction : SwissADME for bioavailability (TPSA >80 Ų suggests poor absorption) and CYP450 metabolism .
- Validation : Cross-reference with in vitro microsomal assays (e.g., human liver microsomes + NADPH) .
Q. How does the compound’s stability under varying pH and light conditions affect experimental reproducibility?
- Stability protocols :
- pH studies : Incubate in buffers (pH 1–10) at 37°C; monitor degradation via HPLC (e.g., t₁/₂ <24h at pH <3 suggests acid lability) .
- Light sensitivity : Store in amber vials; UV-Vis spectroscopy to detect photodegradation products (λmax shifts >10 nm indicate instability) .
Q. What challenges arise in multi-step synthesis, and how can intermediates be characterized effectively?
- Key challenges :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
